Cas no 1171653-85-2 (N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide)

N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a morpholine moiety and linked to a furan-2-carboxamide group via an ethoxy spacer. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors due to the pyrimidine-morpholine motif, which is known for modulating protein-protein interactions. The furan carboxamide extension may enhance binding affinity and selectivity. Its well-defined chemical properties and modular design make it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and structural integrity.
N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide structure
1171653-85-2 structure
Product Name:N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide
CAS No:1171653-85-2
MF:C15H18N4O4
MW:318.327823162079
CID:6195370
PubChem ID:44069684
Update Time:2025-10-28

N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide
    • SR-01000924005-1
    • F5624-0017
    • N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide
    • VU0649228-1
    • 1171653-85-2
    • N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide
    • N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]furan-2-carboxamide
    • SR-01000924005
    • AKOS024515990
    • Inchi: 1S/C15H18N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h1-2,6,10-11H,3-5,7-9H2,(H,16,20)
    • InChI Key: WXMIXGQIHKFDOT-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=C(N=CN=2)OCCNC(C2=CC=CO2)=O)CC1

Computed Properties

  • Exact Mass: 318.13280507g/mol
  • Monoisotopic Mass: 318.13280507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 89.7Ų

N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide Pricemore >>

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Additional information on N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide

N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide (CAS 1171653-85-2): A Comprehensive Overview

N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide (CAS 1171653-85-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique pyrimidine and furan structural motifs, serves as a key intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to interact with various biological targets.

The compound's structure features a morpholine ring attached to a pyrimidine core, which is further linked to a furan-2-carboxamide moiety via an ethyleneoxy spacer. This arrangement imparts distinct physicochemical properties, making it valuable for medicinal chemistry applications. Recent studies highlight its relevance in the development of kinase inhibitors, a hot topic in cancer research and autoimmune disease therapeutics.

One of the most searched questions regarding N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide relates to its synthetic pathways. The compound can be synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. Its solubility in polar organic solvents like DMSO and methanol makes it suitable for various experimental setups, a frequent concern among laboratory researchers.

In the context of drug discovery, this compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion) are of particular interest. Computational models suggest moderate bioavailability, with researchers exploring structural modifications to enhance its pharmacokinetic profile. These aspects align with current trends in AI-driven drug design, where predictive modeling accelerates lead optimization.

The global market for specialized intermediates like N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide has grown steadily, driven by demand from contract research organizations (CROs) and academic labs. Suppliers often highlight its high purity (>98%) and consistent HPLC chromatograms, critical for reproducibility in biological assays. This matches the increasing focus on research reproducibility in life sciences.

From a mechanistic perspective, the morpholine and pyrimidine components are known to participate in hydrogen bonding interactions with biological targets, explaining the compound's utility in fragment-based drug discovery. Recent patent literature reveals derivatives of this scaffold being investigated for neurodegenerative disorders, tapping into the growing interest in CNS therapeutics.

Environmental and handling considerations for CAS 1171653-85-2 follow standard laboratory safety protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during handling, reflecting the broader industry emphasis on laboratory safety culture. Storage typically requires protection from light and moisture at controlled temperatures.

The compound's spectroscopic characterization (including 1H NMR, 13C NMR, and mass spectrometry data) is well-documented, addressing another common query from synthetic chemists. These analytical profiles support its identification and quality control, crucial for good manufacturing practice (GMP) applications in pharmaceutical development.

Emerging applications explore the use of N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide in proteolysis targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation. This connection to next-generation therapeutics makes the compound particularly relevant to current biopharma trends.

For researchers considering scale-up synthesis, process chemistry studies suggest viable routes using continuous flow chemistry methods. This aligns with industry movements toward green chemistry and process intensification, addressing both economic and environmental considerations in chemical production.

The intellectual property landscape surrounding this compound shows active development, with several patents filed for its derivatives in various therapeutic areas. This patent activity indicates sustained commercial interest and potential for technology licensing opportunities in the pharmaceutical sector.

Analytical method development for CAS 1171653-85-2 typically employs reverse-phase HPLC with UV detection, a common inquiry from quality control specialists. Method validation parameters including linearity, precision, and accuracy are well-established for this compound, supporting its use in regulated environments.

In formulation studies, the compound's solid-state properties (polymorphism, crystallinity) have been characterized to support various drug delivery systems. These investigations respond to the pharmaceutical industry's need for comprehensive preformulation data during early development stages.

Looking forward, the scientific community anticipates expanded applications of N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide in chemical biology probes and diagnostic agents. Its modular structure allows for diverse modifications, keeping it at the forefront of structure-activity relationship (SAR) studies in medicinal chemistry programs worldwide.

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